(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C10H13FOS and a molecular weight of 200.27 g/mol . It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-3-isopropoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-methoxyphenyl)(methyl)sulfane
- (2-Fluoro-3-ethoxyphenyl)(methyl)sulfane
- (2-Fluoro-3-propoxyphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-7(2)12-8-5-4-6-9(13-3)10(8)11/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDWGGACVJPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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